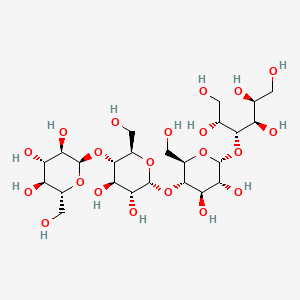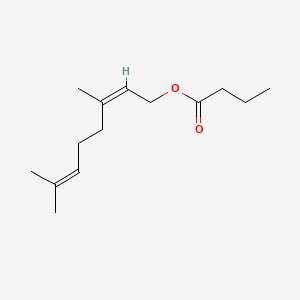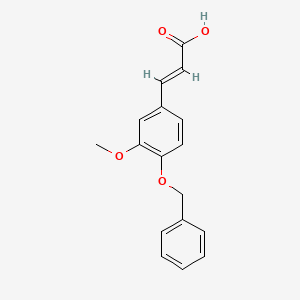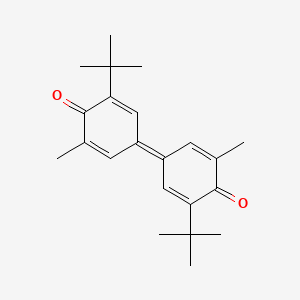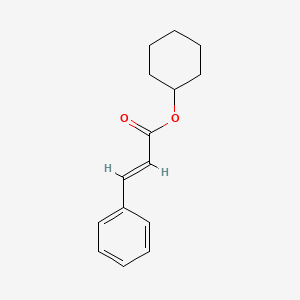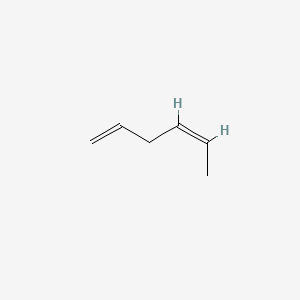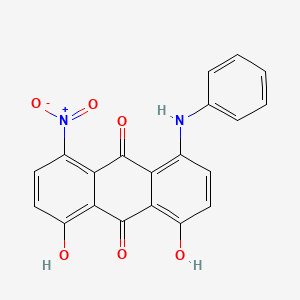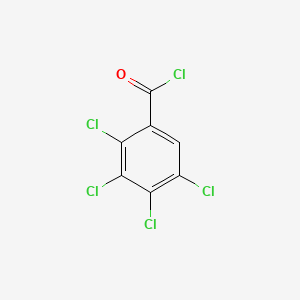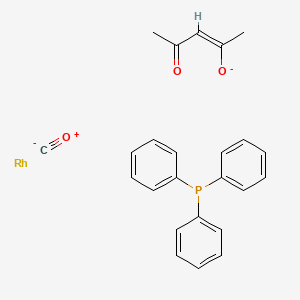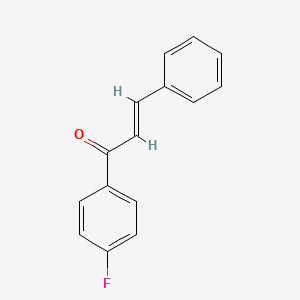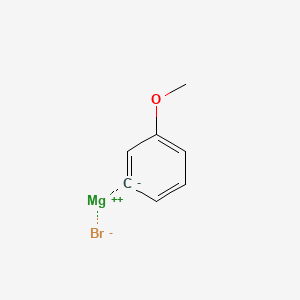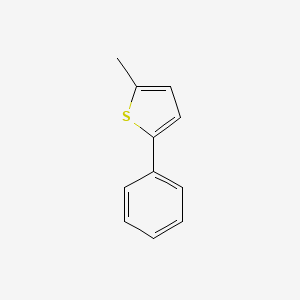
2-Methyl-5-phenylthiophene
Vue d'ensemble
Description
2-Methyl-5-phenylthiophene, also known as MPT, is an organic compound that belongs to the class of heterocyclic compounds. It is a sulfur-containing aromatic compound that has a five-membered ring structure. MPT has been found to have several applications in scientific research, including as a building block for the synthesis of various organic compounds.
Applications De Recherche Scientifique
Organic Synthesis Applications
2-Methyl-5-phenylthiophene is utilized in organic synthesis, particularly in the construction of thiophene structures which are crucial targets in current organic synthesis. The synthesis of catalysts often begins with this compound, where it undergoes acetylation and subsequent oxidation to form glyoxals .
Material Science Applications
In material science, 2-Methyl-5-phenylthiophene is recognized for its role in the development of organic electronics and photonics. Its unique structure makes it ideal for applications that require specific electronic properties .
Pharmaceutical Development Applications
Thiophene derivatives, including 2-Methyl-5-phenylthiophene, show promise in medicine due to their antimicrobial, analgesic, anti-inflammatory, and antitumor activities. They are also used in the study of pharmacological applications and drug development processes .
Propriétés
IUPAC Name |
2-methyl-5-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKXRPVOSZHILM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428839 | |
| Record name | 2-methyl-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenylthiophene | |
CAS RN |
5069-26-1 | |
| Record name | 2-methyl-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to 2-methyl-5-phenylthiophene after it absorbs light?
A1: Upon absorbing light, 2-methyl-5-phenylthiophene undergoes a series of ultrafast processes. Initially, the molecule finds itself in an electronically excited state (S1) and undergoes structural relaxation within approximately 100 femtoseconds [, , ]. This means the molecule rearranges its shape very quickly after absorbing the light energy. Following this, the molecule transitions to a different electronic state known as the triplet state (T1) via a process called intersystem crossing. This transition occurs efficiently and is significantly faster in 2-methyl-5-phenylthiophene compared to its unsubstituted counterpart, 2-phenylthiophene [, , ].
Q2: How does methyl substitution affect the photochemical behavior of 2-phenylthiophene?
A2: Research indicates that methyl substitution plays a crucial role in dictating the excited-state dynamics of these compounds. For instance, 2-methyl-5-phenylthiophene exhibits a much faster rate of intersystem crossing (21.6 ps) compared to the slower rates observed in 2-phenylthiophene (102 ps) and 2,4-dimethyl-5-phenylthiophene (132 ps) []. This suggests that the presence and position of methyl groups significantly influence the molecule's journey through different electronic states after light absorption. Additionally, studies employing femtosecond stimulated Raman scattering (FSRS) revealed that 2-methyl-5-phenylthiophene undergoes a slow opening of the thiophene ring following initial relaxation and vibrational cooling in the excited state, ultimately leading to intersystem crossing []. This ring-opening process is likely influenced by the presence of the methyl substituents and highlights the intricate interplay between structure and photochemical behavior.
Q3: What research tools are used to study the excited-state dynamics of 2-methyl-5-phenylthiophene?
A3: Ultrafast transient absorption spectroscopy and femtosecond stimulated Raman scattering (FSRS) are powerful techniques used to unravel the photochemical secrets of 2-methyl-5-phenylthiophene [, , ]. These methods provide incredibly detailed information about the molecule's journey through different electronic states after absorbing light, capturing events that unfold within femtoseconds to picoseconds. Researchers combine these experimental techniques with quantum chemical calculations to gain a comprehensive understanding of the excited-state dynamics and structural changes occurring in the molecule [, ]. This combined approach allows for a detailed mapping of the excited-state potential energy surface and provides insights into the factors governing the molecule's photochemical behavior.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



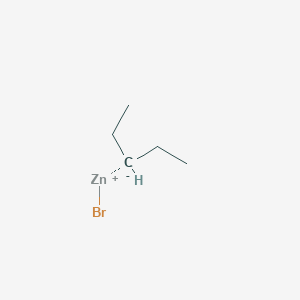
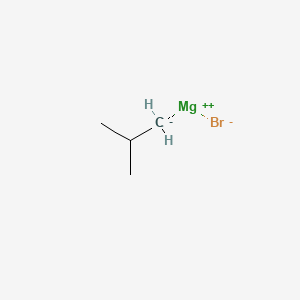
![Tris[bis(trimethylsilyl)amino] yttrium](/img/structure/B1588599.png)
